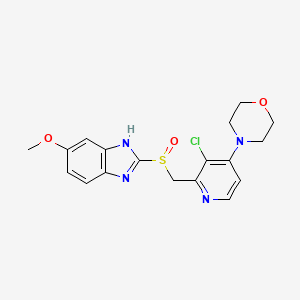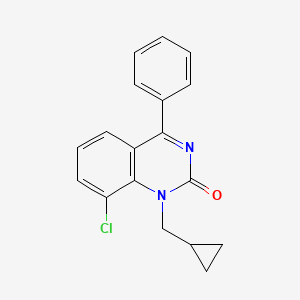![molecular formula C19H22N4O2 B1681883 N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide CAS No. 492472-30-7](/img/structure/B1681883.png)
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Overview
Description
Preparation Methods
The synthesis of SN-28049 involves several steps, starting with the preparation of the benzonaphthyridine core. The synthetic route typically includes the following steps:
Formation of the benzonaphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethylaminoethyl side chain: This step involves the alkylation of the benzonaphthyridine core with a dimethylaminoethyl group.
Final modifications:
Industrial production methods for SN-28049 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SN-28049 undergoes several types of chemical reactions, primarily involving its interaction with DNA and topoisomerase II. The major reactions include:
DNA Intercalation: SN-28049 binds to DNA, particularly at GC-rich regions, through intercalation.
Topoisomerase II Poisoning: SN-28049 acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands.
Inhibition of Gene Transcription: SN-28049 inhibits gene transcription from promoters with SP-1 binding sites, further contributing to its cytotoxic effects.
Common reagents and conditions used in these reactions include the presence of DNA, topoisomerase II enzyme, and appropriate buffers to maintain the reaction conditions.
Scientific Research Applications
SN-28049 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: SN-28049 is used as a tool compound to study DNA-binding interactions and the mechanisms of topoisomerase II poisoning.
Mechanism of Action
The mechanism of action of SN-28049 involves several key steps:
DNA Binding: SN-28049 binds to DNA through intercalation, particularly at GC-rich regions.
Topoisomerase II Poisoning: By stabilizing the topoisomerase II-DNA complex, SN-28049 prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.
Activation of p53 Pathway: The DNA damage caused by SN-28049 activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
SN-28049 is compared with several similar compounds, including doxorubicin, etoposide, and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA):
Doxorubicin: Both SN-28049 and doxorubicin are DNA-binding topoisomerase II poisons.
Etoposide: Similar to SN-28049, etoposide targets topoisomerase II.
DACA: SN-28049 is a derivative of DACA with increased potency and reduced ion channel toxicity.
These comparisons highlight the unique properties of SN-28049, making it a promising candidate for further research and development in the field of anticancer therapeutics.
Properties
CAS No. |
492472-30-7 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-12-6-5-7-13-10-14-17(21-16(12)13)15(11-23(4)19(14)25)18(24)20-8-9-22(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,20,24) |
InChI Key |
CSMRPIFORJZYCJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
492472-30-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(dimethylamino)ethyl)-2,6-dimethyl-1-oxo-1,2-dihydroxybenzo(b)-1,6-naphthyridine-4-carboxamide SN 28049 SN-28049 SN28049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















